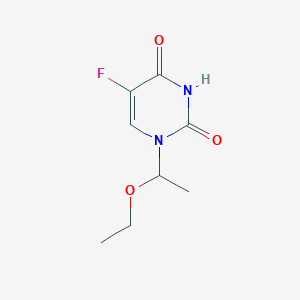
1-(1-Ethoxyethyl)-5-fluorouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethoxyethyl)-5-fluorouracil is a derivative of fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom at position 1 of the uracil ring, and a fluorine atom at position 5. The modification aims to enhance the pharmacokinetic properties and therapeutic efficacy of fluorouracil.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethoxyethyl)-5-fluorouracil typically involves the protection of the uracil nitrogen followed by fluorination. One common method includes the reaction of 5-fluorouracil with ethyl vinyl ether in the presence of an acid catalyst to form the ethoxyethyl-protected intermediate. This intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Ethoxyethyl)-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The ethoxyethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Applications De Recherche Scientifique
1-(1-Ethoxyethyl)-5-fluorouracil has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorination and ethoxyethyl protection on uracil derivatives.
Biology: The compound is investigated for its potential to inhibit the growth of cancer cells by interfering with DNA synthesis.
Medicine: As a derivative of fluorouracil, it is explored for its therapeutic potential in cancer treatment, aiming to improve efficacy and reduce side effects.
Mécanisme D'action
1-(1-Ethoxyethyl)-5-fluorouracil exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. The ethoxyethyl group enhances the compound’s stability and bioavailability, allowing it to be more effective in targeting cancer cells. The fluorine atom at position 5 disrupts the normal function of thymidylate synthase, leading to the inhibition of DNA synthesis and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: The parent compound, widely used in chemotherapy.
1-(2-Hydroxyethyl)-5-fluorouracil: Another derivative with a hydroxyethyl group instead of ethoxyethyl.
1-(1-Methoxyethyl)-5-fluorouracil: A derivative with a methoxyethyl group.
Uniqueness
1-(1-Ethoxyethyl)-5-fluorouracil is unique due to the presence of the ethoxyethyl group, which enhances its pharmacokinetic properties compared to other derivatives. This modification aims to improve the compound’s stability, bioavailability, and therapeutic efficacy .
Propriétés
Numéro CAS |
62679-91-8 |
|---|---|
Formule moléculaire |
C8H11FN2O3 |
Poids moléculaire |
202.18 g/mol |
Nom IUPAC |
1-(1-ethoxyethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3/c1-3-14-5(2)11-4-6(9)7(12)10-8(11)13/h4-5H,3H2,1-2H3,(H,10,12,13) |
Clé InChI |
HFFIZXGUEMOUQH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)N1C=C(C(=O)NC1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)

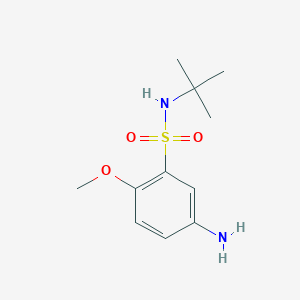
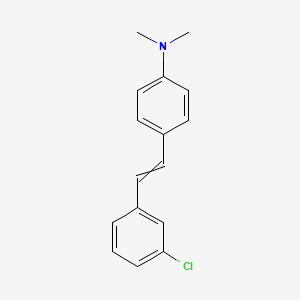
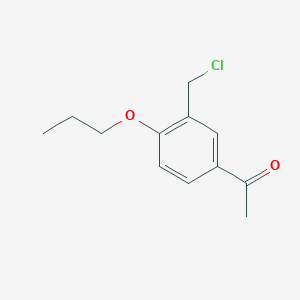
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)
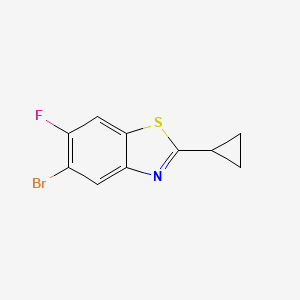

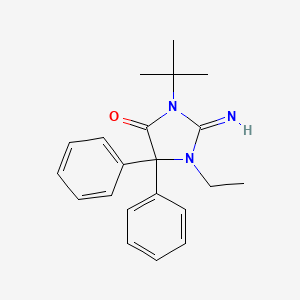
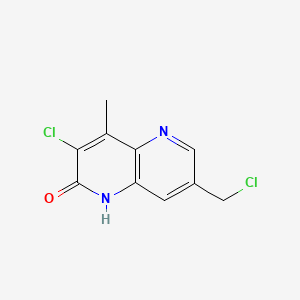
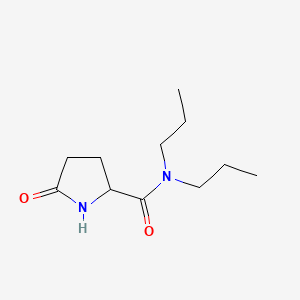
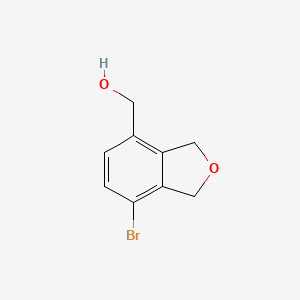
![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
